4-(3-Bromopyridin-2-yl)morpholine

Vue d'ensemble

Description

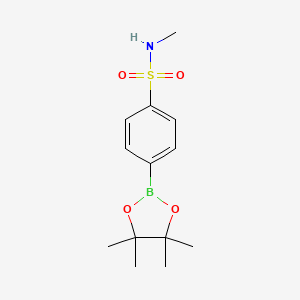

The compound "4-(3-Bromopyridin-2-yl)morpholine" is a brominated heterocyclic molecule that features a morpholine ring, a common structural motif in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The bromopyridinyl group attached to the morpholine ring suggests potential reactivity for further chemical modifications, which could be useful in the development of pharmaceuticals or other biologically active compounds.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been reported using various methods. For instance, the Buchwald–Hartwig amination has been employed to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from bromo-quinoline precursors and heteroarylamines such as morpholine, yielding products at 60–88% . Another synthesis approach involves the reaction of brominated butadiene derivatives with morpholine, leading to the formation of complex brominated structures . These methods highlight the versatility of brominated intermediates in constructing morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of brominated morpholine derivatives can be quite complex. For example, a related compound with a morpholine ring and multiple halogen substituents has been crystallized and analyzed by X-ray single crystal determination, revealing a chair conformation of the morpholine ring and specific angular relationships between the morpholine and other structural moieties . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms, which is important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated morpholine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Additionally, the presence of the morpholine ring can facilitate interactions with biological molecules, such as DNA, through π-stacking or hydrogen-bonding interactions, as observed with morpholinyl-substituted quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated morpholine derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's polarity, solubility, and thermal stability. The thermal behavior of such compounds can be studied using techniques like TGA, as demonstrated in the analysis of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol derivative . These properties are essential for the practical application of the compounds in chemical synthesis and pharmaceutical development.

Applications De Recherche Scientifique

Kinase Inhibition and Cancer Research

4-(Pyrimidin-4-yl)morpholines, related to 4-(3-Bromopyridin-2-yl)morpholine, have been identified as key pharmacophores in the inhibition of PI3K and PIKKs, crucial in cancer research. Their morpholine component forms essential hydrogen bonding and confers selectivity in kinase inhibition. The research explores the development of potent dual inhibitors of mTORC1 and mTORC2, which are significant in cancer treatment strategies (Hobbs et al., 2019).

Antimicrobial Synthesis

A derivative of morpholine, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized for developing potent antimicrobials including arecoline derivatives. This synthesis is crucial for creating effective compounds against microbial infections (Kumar et al., 2007).

Intermediate for Biologically Active Compounds

Morpholine derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. These intermediates are pivotal in the development of small molecule anticancer drugs. The research highlights the synthesis of a morpholine derivative which has been used to develop several compounds with potential biological activities (Wang et al., 2016).

Catechol Oxidase Models in Biochemistry

Morpholine derivatives have been synthesized to model the active site of type 3 copper proteins. These studies provide insights into the influence of heteroatoms in ligands on catecholase activity, crucial for understanding enzymatic processes (Merkel et al., 2005).

Photophysical and Biomolecular Binding Studies

Synthesized morpholine derivatives have been studied for their photophysical properties and biomolecular binding capabilities. This research aids in the development of compounds with potential applications in areas like imaging and targeted therapies (Bonacorso et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(3-Bromopyridin-2-yl)morpholine is the Carbonic Anhydrase II (CA-II) enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Mode of Action

4-(3-Bromopyridin-2-yl)morpholine interacts with the CA-II enzyme by attaching to its binding site and blocking its action . This interaction results in the inhibition of the enzyme, thereby affecting its function in the various processes it is involved in .

Biochemical Pathways

The inhibition of the CA-II enzyme by 4-(3-Bromopyridin-2-yl)morpholine affects several biochemical pathways. These include the pathways involved in respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . The downstream effects of this inhibition are changes in these processes, which can have various physiological effects.

Pharmacokinetics

It is suggested that morpholine-based thiazoles can be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics .

Result of Action

The result of the action of 4-(3-Bromopyridin-2-yl)morpholine is the inhibition of the CA-II enzyme. This leads to changes in the processes that the enzyme is involved in, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Action Environment

The action, efficacy, and stability of 4-(3-Bromopyridin-2-yl)morpholine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

4-(3-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRTVUQBSODXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585975 | |

| Record name | 4-(3-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromopyridin-2-yl)morpholine | |

CAS RN |

54231-38-8 | |

| Record name | 4-(3-Bromo-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)